molecular formula C13H16O4 B1662973 2,2'-METHYLENEBIS(1,3-CYCLOHEXANEDIONE) CAS No. 54135-60-3

2,2'-METHYLENEBIS(1,3-CYCLOHEXANEDIONE)

Cat. No.: B1662973
CAS No.: 54135-60-3
M. Wt: 236.26 g/mol
InChI Key: ILUMEPMGPCKGHH-UHFFFAOYSA-N
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Description

M50054, also known as 2,2’-methylenebis(1,3-cyclohexanedione), is a potent inhibitor of apoptosis (programmed cell death). It is primarily used in scientific research to study its effects on apoptosis and related cellular processes. M50054 has shown significant potential in inhibiting caspase-3 activation, a key enzyme involved in the execution phase of apoptosis .

Mechanism of Action

Target of Action

The primary target of 2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione, also known as 2,2’-methylenebis(1,3-cyclohexanedione), is tyrosinase . Tyrosinase is a key enzyme involved in the synthesis of melanin, a pigment responsible for color in skin, hair, and eyes.

Mode of Action

It is believed to inhibit the activity of tyrosinase, thereby reducing the production of melanin . The compound’s interaction with its target and any resulting changes are still under investigation.

Biochemical Pathways

The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . This leads to a decrease in melanin production, which can result in lighter skin color or reduced pigmentation. The downstream effects of this inhibition are still being studied.

Result of Action

The primary result of the action of 2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione is the reduction of melanin production due to the inhibition of tyrosinase . This can lead to changes in pigmentation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M50054 involves the reaction of 1,3-cyclohexanedione with formaldehyde under basic conditions. The reaction proceeds through the formation of a methylene bridge between two 1,3-cyclohexanedione molecules, resulting in the formation of 2,2’-methylenebis(1,3-cyclohexanedione) .

Industrial Production Methods

While specific industrial production methods for M50054 are not widely documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as recrystallization and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

M50054 primarily undergoes reactions related to its role as an apoptosis inhibitor. It inhibits the activation of caspase-3, a crucial enzyme in the apoptosis pathway .

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions involving M50054 are related to the inhibition of apoptosis. For example, M50054 inhibits the activation of caspase-3 and prevents DNA fragmentation and cell death induced by apoptotic stimuli .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of M50054

M50054 is unique in its specific inhibition of caspase-3 activation without directly affecting the enzymatic activity of caspase-3. This selective inhibition makes it a valuable tool for studying apoptosis and developing potential therapeutic applications .

Properties

IUPAC Name

2-[(2,6-dioxocyclohexyl)methyl]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-10-3-1-4-11(15)8(10)7-9-12(16)5-2-6-13(9)17/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUMEPMGPCKGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)CC2C(=O)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202476
Record name 2,2'-Methylenebis(cyclohexane-1,3-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54135-60-3
Record name 2,2′-Methylenebis[1,3-cyclohexanedione]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54135-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Methylenebis(1,3-cyclohexanedione)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054135603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Methylenebis(cyclohexane-1,3-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-methylenebis[cyclohexane-1,3-dione]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.609
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2'-METHYLENEBIS(1,3-CYCLOHEXANEDIONE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP899EA5D8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-METHYLENEBIS(1,3-CYCLOHEXANEDIONE)
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Reactant of Route 6
2,2'-METHYLENEBIS(1,3-CYCLOHEXANEDIONE)

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